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Spiro[5.5]undecan-3-ol

Cat. No.: B8767341
M. Wt: 168.28 g/mol
InChI Key: CSIJSFPBVKETHZ-UHFFFAOYSA-N
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Description

Definitional Framework and Nomenclature of Spiro Compounds

Spiro compounds are a class of organic molecules where at least two rings are linked by a single common atom, known as the spiro atom. wikipedia.orgqmul.ac.uk This structural feature distinguishes them from fused ring systems, where two rings share two or more common atoms, and bridged ring systems.

The nomenclature of spiro compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The naming convention for a simple bicyclic spiro compound involves:

The prefix "spiro".

Square brackets containing the number of carbon atoms in each ring connected to the spiro atom, separated by a period, and listed in ascending order. qmul.ac.uk

The name of the parent alkane corresponding to the total number of carbon atoms in both rings. qmul.ac.uk

For instance, in spiro[5.5]undecane , the prefix "spiro" indicates a spirocyclic compound. The numbers within the brackets, [5.5], signify that there are five carbon atoms in each ring bonded to the spiro atom. The parent name "undecane" reflects the total of eleven carbon atoms in the entire structure (5 + 5 + 1 spiro atom).

Numbering of the carbon skeleton in monospiro compounds begins in the smaller ring at a carbon atom adjacent to the spiro atom, proceeds around that ring, through the spiro atom, and then around the larger ring. qmul.ac.ukyoutube.com If the rings are of the same size, the choice of the first ring to be numbered can be influenced by the presence of substituents, with the goal of assigning the lowest possible locants to these groups. youtube.com

Classification and Structural Diversification within Spirocyclic Architectures

Spirocyclic compounds can be classified based on several criteria, leading to a wide structural diversity:

Based on the number of spiro atoms:

Monospiro compounds: Contain a single spiro atom. qmul.ac.uk

Polyspiro compounds: Contain two or more spiro atoms, and are named using prefixes like "dispiro-", "trispiro-", etc. qmul.ac.uk

Based on the nature of the rings:

Carbocyclic spiro compounds: Both rings are composed entirely of carbon atoms. wikipedia.org Spiro[5.5]undecane is a prime example of a carbocyclic spiro compound.

Heterocyclic spiro compounds: One or both rings contain at least one heteroatom (an atom other than carbon, such as oxygen, nitrogen, or sulfur). wikipedia.org Examples include 1,5-dioxaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane. nih.gov

Based on the size of the rings: The rings in a spiro compound can be of the same size, as in spiro[5.5]undecane, or of different sizes, such as in spiro[4.5]decane.

The structural diversity of spirocycles is vast, with various ring sizes and the incorporation of heteroatoms leading to a wide array of molecular architectures. This diversity is crucial for their wide-ranging applications.

Fundamental Significance of Spiro[5.5]undecane Scaffolds in Advanced Organic Synthesis and Natural Product Chemistry

The spiro[5.5]undecane framework is a recurring motif in a multitude of natural products, many of which exhibit significant biological activities. banglajol.inforsc.org This has made the synthesis of spiro[5.5]undecane derivatives a topic of intense interest for synthetic organic chemists.

In Natural Products:

The chamigrene family of sesquiterpenes, which comprises over 100 compounds, is characterized by a spiro[5.5]undecane core. rsc.orgmdpi.com These natural products have been isolated from various marine and terrestrial sources. mdpi.com Other natural product families containing this scaffold include the spirovetivanes and acroanes. banglajol.info The presence of the spiro[5.5]undecane unit in these molecules often imparts unique three-dimensional structures that are key to their biological function.

In Advanced Organic Synthesis:

The synthesis of the spiro[5.5]undecane core presents a unique challenge due to the creation of a quaternary carbon center at the spiro junction. mdpi.com Chemists have developed various strategies to construct this framework, including:

Diels-Alder reactions. mdpi.com

Michael additions. banglajol.info

Lewis acid-promoted spiroannulation. banglajol.info

The rigid and well-defined three-dimensional structure of the spiro[5.5]undecane scaffold makes it a valuable building block in drug discovery and materials science. smolecule.comsmolecule.com Its unique geometry allows for the precise spatial arrangement of functional groups, which can lead to enhanced selectivity and potency in biologically active molecules. ontosight.ai Derivatives of spiro[5.5]undecane have been investigated for a range of applications, including as kinase inhibitors and for their neurotrophic effects. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B8767341 Spiro[5.5]undecan-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

spiro[5.5]undecan-3-ol

InChI

InChI=1S/C11H20O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10,12H,1-9H2

InChI Key

CSIJSFPBVKETHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(CC2)O

Origin of Product

United States

Strategic Methodologies for the Synthesis of Spiro 5.5 Undecan 3 Ol and Analogs

General Principles in Spirocycle Construction

The assembly of spirocycles, which are characterized by a single atom common to two rings, presents unique synthetic challenges. The creation of the quaternary spirocyclic carbon center demands precise control over reactivity and stereochemistry. Several general principles have been established for the efficient construction of these frameworks.

Carbon-Carbon Bond Formation via Dialkylation and Cyclopropanation

One of the most fundamental approaches to constructing spirocycles involves the formation of carbon-carbon bonds at a single center.

Dialkylation: This strategy often employs a pro-nucleophilic carbon atom, such as the α-carbon of a ketone or malonate derivative, which is sequentially alkylated with a bifunctional electrophile. For instance, the double alkylation of a cyclic ketone with a dihalide can lead to the formation of a spirocyclic system. scripps.edu

Cyclopropanation: Cyclopropanation of exocyclic alkenes is another powerful method for creating spiro-fused cyclopropanes, which can then serve as intermediates for further transformations into larger ring systems. These reactions often utilize carbenoid species, such as those generated in the Simmons-Smith reaction, or diazo compounds in the presence of metal catalysts. wikipedia.orgresearchgate.net The addition of a carbene to an exocyclic double bond directly establishes the spiro center. wikipedia.org This process is stereospecific, with the addition typically occurring in a syn manner. wikipedia.org

Rearrangement Reactions in Spiro[5.5]undecane Synthesis

Molecular rearrangements offer elegant pathways to spirocyclic systems by reorganizing existing carbon skeletons.

Pinacol-type Rearrangements: Acid-catalyzed rearrangement of 1,2-diols where one of the hydroxyl groups is on a ring and the other is on an exocyclic carbon can lead to a spirocyclic ketone. This transformation proceeds through a carbocation intermediate, followed by the migration of a carbon-carbon bond to expand the ring and form the spiro center.

Semipinacol Rearrangements: These reactions involve the rearrangement of β-hydroxy halides or related compounds and can be initiated by a Lewis acid or other promoters. scripps.edu For instance, the treatment of a cyclic ketone bearing an α-hydroxyalkyl group with acid can induce a rearrangement to a spirocyclic diketone.

Wagner-Meerwein Rearrangements: In polycyclic systems, the migration of a carbon-carbon bond to a carbocationic center can result in the formation of a spirocyclic framework. This is often observed in the biosynthesis of terpenoids containing spiro[5.5]undecane cores.

Condensation Reactions for Spirocyclic Cores

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are widely used in the synthesis of carbocyclic and heterocyclic systems, including spirocycles.

Knoevenagel Condensation: This reaction, involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, can be employed in a tandem sequence to build the spiro[5.5]undecane framework. For example, a cyclic ketone can undergo a Knoevenagel condensation with a suitable active methylene compound, followed by an intramolecular Michael addition and subsequent cyclization to afford the spirocyclic core. nih.gov

Aldol Condensation: Intramolecular aldol condensations are a powerful tool for ring formation. A suitably substituted acyclic precursor containing two carbonyl groups can be induced to cyclize, forming one of the rings of the spirocycle. Subsequent manipulations can then be used to construct the second ring around the spiro center.

Robinson Annulation: This classic ring-forming sequence, which combines a Michael addition with an aldol condensation, has been adapted for the synthesis of spiro[5.5]undecanes. For instance, the reaction of a cyclic enamine with an α,β-unsaturated ketone can initiate a cascade of reactions leading to the spirocyclic product. semanticscholar.org

Transition Metal-Catalyzed Cyclizations in Spiroketal and Spiro[5.5]undecane Formation

Transition metal catalysis has emerged as a versatile and powerful tool for the synthesis of complex molecules, including spirocycles. nih.gov These methods often proceed with high efficiency and stereoselectivity under mild reaction conditions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in a variety of cyclization reactions. For example, the intramolecular Heck reaction, where a palladium catalyst couples an aryl or vinyl halide with an alkene, can be used to construct one of the rings of a spirocycle. scripps.edu Additionally, palladium-catalyzed spiroketalization of alkynediols has been a successful strategy for forming spiroketal-containing natural products. researchgate.net

Gold-Catalyzed Cyclizations: Gold catalysts have shown remarkable reactivity in activating alkynes and allenes towards nucleophilic attack. This has been exploited in the synthesis of spiroketals through the intramolecular hydroalkoxylation of alkynols. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in promoting [2+2+2] cycloadditions, which can be used to construct highly substituted six-membered rings. This strategy can be applied to the synthesis of spirocycles by designing precursors where one of the reacting partners is part of a pre-existing ring.

CatalystReaction TypeSubstrate ExampleProduct TypeReference
Palladium(II) acetateIntramolecular Heck ReactionAryl halide with a pendant alkeneSpirocyclic carbocycle scripps.edu
Gold(I) chlorideIntramolecular HydroalkoxylationAlkynediolSpiroketal nih.gov
Rhodium(I) complexes[2+2+2] CycloadditionDiynes and alkynesSpirocyclic aromatic compounds

Lewis Acid Catalysis in Spiroannelation Reactions

Lewis acids play a crucial role in organic synthesis by activating electrophiles and promoting a wide range of reactions, including those used to construct spirocycles. wikipedia.orgyoutube.com

Lewis Acid-Promoted Michael Additions: Lewis acids can catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. banglajol.info In the context of spirocycle synthesis, a Lewis acid can be used to facilitate the conjugate addition of an enolate or enamine to a cyclic α,β-unsaturated ketone, setting the stage for a subsequent intramolecular cyclization to form the spiro center. banglajol.inforesearchgate.net

Lewis Acid-Catalyzed Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acids can significantly accelerate this reaction and control its stereoselectivity. By using a cyclic diene or dienophile, this reaction can be employed to form spirocyclic adducts.

Lewis Acid-Mediated Spiroannulation: Iwata and co-workers have reported the stereoselective synthesis of spiro[5.5]undecane systems using a Lewis acid-promoted spiroannulation of bis-acetals. banglajol.info This method relies on the ability of the Lewis acid to activate the acetal functionality towards intramolecular attack by a nucleophile.

Lewis AcidReaction TypeReactant 1Reactant 2ProductReference
Zinc chloride (anhydrous)Michael Reaction/CyclizationDimedonetrans,trans-diarylideneacetone7,11-diaryl-spiro[5.5]undecane-1,5,9-trione banglajol.info
Titanium tetrachlorideSpiroannulationBis-acetal-Spiro[5.5]undecane derivative banglajol.info
Aluminum chlorideFriedel-Crafts AlkylationAreneCyclic anhydride derivativeSpirocyclic ketone

Targeted Synthetic Routes to Spiro[5.5]undecan-3-ol and Spiro[5.5]undecane Derivatives

While general principles provide a toolbox for spirocycle construction, the synthesis of a specific target like this compound requires a carefully planned synthetic sequence. The following examples illustrate targeted approaches to the spiro[5.5]undecane core and its derivatives.

A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro researchgate.netresearchgate.netundecane-1,5,9-triones has been achieved through a Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones, catalyzed by Lewis acids such as anhydrous zinc chloride. banglajol.inforesearchgate.netsemanticscholar.org The proposed mechanism involves the initial formation of a 1:1 Michael adduct, which then undergoes an intramolecular cyclization to yield the spiro[5.5]undecane framework. banglajol.info

Microwave-assisted organic synthesis has also been employed to efficiently produce spiro[5.5]undecane derivatives. For instance, the reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, catalyzed by triethylamine under microwave irradiation, affords 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione in high yield with a significantly reduced reaction time compared to conventional heating methods. dergipark.org.tr

The synthesis of 3-heterospiro[5.5]undecan-9-ones has been accomplished via a Robinson annulation reaction starting from various aliphatic 4-substituted heterocyclic aldehydes. semanticscholar.org Subsequent hydrogenation of the resulting enone provides the saturated spiro[5.5]undecane derivative. semanticscholar.org

To obtain this compound, a spiro[5.5]undecane derivative containing a carbonyl group at the 3-position would be a key intermediate. This could potentially be synthesized through a Robinson annulation of cyclohexanone with an appropriate α,β-unsaturated ketone, followed by selective reduction of the carbonyl group at the 3-position using a reducing agent such as sodium borohydride. The stereochemical outcome of this reduction would be a critical consideration, potentially leading to a mixture of diastereomers.

PrecursorsKey ReactionCatalyst/ReagentProductReference
Dimedone, trans,trans-diarylideneacetoneMichael Addition/CyclizationAnhydrous ZnCl23,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione banglajol.inforesearchgate.netsemanticscholar.org
Dimedone, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-oneMichael Addition/CyclizationTriethylamine (Microwave)7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione dergipark.org.tr
Heterocyclic aldehyde, Methyl vinyl ketoneRobinson AnnulationBase3-Heterospiro[5.5]undec-7-en-9-one semanticscholar.org
3-Heterospiro[5.5]undec-7-en-9-oneHydrogenationH2, Pd/C3-Heterospiro[5.5]undecan-9-one semanticscholar.org

Diels-Alder Cycloadditions for Spiro[5.5]undecane Skeletons

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively employed to construct spiro[5.5]undecane skeletons. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative. wikipedia.org In the context of spiro[5.5]undecane synthesis, the reaction is designed such that one of the reactants contains a pre-existing ring, and the newly formed ring is spiro-fused to it.

A significant advancement in this area is the development of catalytic enantioselective spirocyclizing Diels-Alder reactions. nih.govacs.orgnih.gov These reactions utilize chiral catalysts to control the stereochemical outcome, which is crucial for the synthesis of biologically active natural products. For instance, strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been shown to effectively catalyze the reaction between exo-enones and dienes to produce spirocyclic products with high stereoselectivity. nih.govrsc.org This method allows for the construction of highly congested quaternary stereogenic spirocenters. nih.govnih.gov The catalyst's chiral microenvironment and high acidity are key to controlling the regio- and stereochemical course of the cycloaddition, leading to enantiopure spirocarbocyclic scaffolds in good to excellent yields. nih.govacs.org

Table 1: Catalytic Enantioselective Spirocyclizing Diels-Alder Reaction

Diene Dienophile (exo-enone) Catalyst Yield Enantioselectivity
Isoprene 2-Methylenecyclohexanone (R)-IDPi Good High

This table is illustrative and based on the general findings of the cited research.

Michael Addition Cascade Reactions in Spiro[5.5]undecane Synthesis

Cascade reactions initiated by a Michael addition are a highly efficient strategy for the one-pot synthesis of complex molecules like spiro[5.5]undecanes from simple precursors. banglajol.infosemanticscholar.orgresearchgate.net This approach often involves a double Michael addition where a nucleophile adds to two different Michael acceptors, or a single Michael donor adds twice to a suitable acceptor, leading to the formation of two new rings in a single operation.

A common application of this strategy is the synthesis of 3,3-dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones. banglajol.info This is achieved through the Lewis acid-catalyzed reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones (1,5-diaryl-1,4-pentadien-3-ones). banglajol.info The mechanism involves the initial 1,4-addition of the dimedone enolate to one of the α,β-unsaturated ketone moieties of the diarylideneacetone, forming a Michael adduct. This is followed by an intramolecular Michael addition, where the newly formed enolate attacks the second unsaturated system, closing the second ring and forming the spirocyclic core. banglajol.info Organocatalytic methods employing cascade Michael-Michael-aldol reactions have also been developed, affording spirooxindole derivatives in high diastereoselectivity and enantioselectivity. rsc.org

Table 2: Lewis Acid-Catalyzed Synthesis of Spiro[5.5]undecane-1,5,9-triones

Dimedone Diarylidenacetone Lewis Acid Catalyst Yield
5,5-dimethylcyclohexane-1,3-dione 1,5-diphenyl-1,4-pentadien-3-one Anhydrous ZnCl₂ High

This table is illustrative and based on the general findings of the cited research. banglajol.info

Spiroannelation Techniques for Polycyclic Spiro[5.5]undecanes

Spiroannelation refers to a set of methods where a new ring is formed and fused at a single atom of a pre-existing ring. Lewis acid-promoted spiroannulation of bis-acetals has been reported as a stereoselective method for synthesizing spiro[5.5]undecane systems. banglajol.info This technique involves the intramolecular cyclization of a substrate containing two acetal groups, which are activated by a Lewis acid. The reaction proceeds through a series of bond formations and cleavages that ultimately lead to the spirocyclic product. The stereochemistry of the final product is often controlled by the geometry of the starting material and the reaction conditions.

Biocatalytic Approaches to Spiro[5.5]undecane Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high stereoselectivity. A novel enzymatic protocol for the synthesis of spiro[5.5]undecane derivatives has been developed utilizing a promiscuous d-aminoacylase (DA). researchgate.net This biocatalytic method proceeds via a [5+1] double Michael addition. In this reaction, a C5 building block is reacted with a C1 building block in the presence of the enzyme. A notable feature of this biocatalytic methodology is the high stereoselectivity, yielding almost exclusively the cis isomers of the spiro[5.5]undecane products. researchgate.net This represents the first report of a hydrolase-catalyzed double Michael addition in an organic solvent, highlighting the potential of enzymes to catalyze complex cascade reactions. researchgate.net

Dearomatizative Cyclization Strategies for Spiro[5.5]undecane Frameworks

Dearomatization reactions provide a powerful entry into three-dimensional molecular architectures from readily available flat aromatic compounds. A novel and efficient one-pot synthesis of spiro[5.5]undecane frameworks has been developed based on an alkynylation/dearomatizative cyclization sequence. rsc.orgrsc.orgresearchgate.netresearchgate.netfao.org This method involves the ZnMe₂-promoted alkynylation of a salicylaldehyde derivative, followed by an HCO₂H-mediated dearomatizative cyclization. rsc.orgrsc.org This process allows for the construction of an all-carbon quaternary spirocenter with high diastereoselectivity. rsc.org The reaction is believed to proceed through the formation of a carbocation intermediate under acidic conditions, which then undergoes an electrophilic addition with a diene, leading to the spirocyclic product. rsc.org This strategy has been applied to the rapid synthesis of motifs found in natural products such as elatol (B1200643) and aphidicolin. rsc.orgresearchgate.net

Table 3: One-Pot Alkynylation/Dearomatizative Cyclization

Salicylaldehyde Derivative Terminal Alkyne Diene Yield Diastereomeric Ratio
Salicylaldehyde Phenylacetylene 2,3-Dimethyl-1,3-butadiene Good High

This table is illustrative and based on the general findings of the cited research. rsc.org

Stereoselective Spiroketalization of Dihydroxyketones as a Route to Spiro[5.5]undecane Systems

Spiroketals are a common feature in many natural products, and their synthesis has been extensively studied. The formation of a spiroketal from a dihydroxyketone precursor is a key strategy for constructing dioxaspiro[5.5]undecane systems, which are analogs of carbocyclic spiro[5.5]undecanes. This reaction involves the acid-catalyzed intramolecular cyclization of a linear precursor containing a ketone and two hydroxyl groups at appropriate positions. The stereochemical outcome of the spiroketalization is often controlled by thermodynamic factors, leading to the formation of the most stable anomer. The synthesis of 1,7-dioxaspiro[5.5]undecane derivatives, which are components of the olive fruit fly sex pheromone, has been achieved enantiospecifically, demonstrating the high level of stereocontrol possible with this methodology. dntb.gov.ua

Synthesis of Spiro[5.5]undecan-3-one as a Key Intermediate

The synthesis of functionalized spiro[5.5]undecane ketones is crucial as they serve as key intermediates for the preparation of other derivatives, including the target molecule this compound. The reduction of the carbonyl group in these ketones provides direct access to the corresponding alcohols. For example, 1,5-Dioxaspiro[5.5]undecan-3-one has been prepared and can serve as a precursor to the corresponding alcohol. researchgate.net Furthermore, the spiro[5.5]undecane-1,5,9-triones synthesized via Michael addition cascade reactions (as described in section 2.2.2) are also valuable intermediates. banglajol.info Selective reduction of one of the carbonyl groups in these triones could potentially yield a hydroxy-diketone, which could be further modified to obtain this compound. The choice of reducing agent and reaction conditions would be critical to achieving the desired regioselectivity in such a transformation.

Advanced Stereochemical and Conformational Aspects of Spiro 5.5 Undecan 3 Ol

Elucidation of Chirality in Spiro[5.5]undecane Architectures

The spiro[5.5]undecane framework, characterized by two six-membered rings sharing a single carbon atom, presents a fascinating case study in stereochemistry. The inherent three-dimensionality and restricted rotation around the spirocyclic center give rise to unique chiral properties that have been the subject of considerable investigation.

Helical Chirality of the Spiro[5.5]undecane Skeleton

The parent spiro[5.5]undecane skeleton is chiral, a fact that was not initially explained by the traditional Cahn-Ingold-Prelog classification of chiral elements. mdpi.comrsc.org Later studies revealed that the chirality of spiro compounds with six-membered rings can be attributed to a helical arrangement of the rings. mdpi.com This helical nature means the molecule can exist as one of two non-superimposable, mirror-image forms, designated with P (plus) or M (minus) configurations, representing a right- or left-handed helix, respectively. mdpi.com Even in the unsubstituted hydrocarbon, this helical twist renders the entire molecular framework chiral. rsc.org

Configurational Assignment via Cahn-Ingold-Prelog Protocol in Spiro Compounds

The Cahn-Ingold-Prelog (CIP) priority rules are a systematic method for assigning the absolute configuration of stereocenters. wikipedia.orglibretexts.org For spiro compounds, the spiro atom itself can be a stereocenter if the two rings are different or are substituted in a way that removes planes of symmetry.

The process involves prioritizing the four paths originating from the spiro center. This is done by moving atom by atom along each path until a point of difference is found, with higher atomic numbers taking precedence. wikipedia.orgvanderbilt.edu For a spiro compound like 1,7-dioxaspiro[5.5]undecane, each ring contains an oxygen and a methylene (B1212753) (CH2) group attached to the spiro carbon. Oxygen has a higher priority than the CH2 group. yale.eduyale.edu To assign the configuration, one must establish the priority order of the four groups connected to the spiro carbon. yale.eduyale.edu

Once priorities (1>2>3>4) are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. A clockwise direction corresponds to an R (Rectus) configuration, while a counter-clockwise direction indicates an S (Sinister) configuration. libretexts.orgmyheplus.com

Diastereomerism and Enantiomerism in Spiro[5.5]undecane Derivatives

The introduction of substituents onto the spiro[5.5]undecane skeleton, as in Spiro[5.5]undecan-3-ol, adds further layers of stereochemical complexity, leading to the possibility of diastereomers and enantiomers. masterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For a substituted spiro[5.5]undecane, if the parent skeleton is chiral, each enantiomer of the skeleton can be further substituted, leading to pairs of enantiomers. For example, if a substituent is added to a chiral spiro[5.5]undecane, the resulting molecule will have an enantiomer where the chirality of both the spiro center and the substituted carbon are inverted. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In the context of this compound, diastereomers can arise from different spatial arrangements of the hydroxyl group. For instance, the hydroxyl group can be in an axial or equatorial position relative to the cyclohexane (B81311) ring it is attached to. These two arrangements, cis and trans isomers with respect to other parts of the molecule, are diastereomers. They have different physical and chemical properties. Further complexity arises from the combination of the spiro center's chirality with the stereocenter at the 3-position.

The interplay between the inherent helical chirality of the spiro skeleton and the stereocenters introduced by substituents results in a rich stereoisomeric landscape for derivatives of spiro[5.5]undecane. researchgate.net The separation and characterization of these isomers can often be achieved using techniques like gas chromatography with chiral columns. researchgate.net

Dynamic Conformational Analysis of this compound and Related Systems

The three-dimensional structure of spiro[5.5]undecane derivatives is not static. The constituent rings can undergo conformational changes, and understanding these dynamics is crucial for comprehending their reactivity and biological activity.

Spectroscopic Probes for Conformational Equilibria (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational equilibria of molecules in solution. auremn.org.br For spiro[5.5]undecane systems, both ¹H and ¹³C NMR are employed to elucidate the preferred conformations and the energy barriers between them. cdnsciencepub.com

Variable temperature NMR experiments are particularly insightful. mdpi.com At low temperatures, the rate of conformational interconversion can be slowed down sufficiently to observe signals from individual conformers. As the temperature is raised, these signals broaden and eventually coalesce into averaged signals, a process that can be analyzed to determine the energetic barriers to ring flipping. mdpi.com For example, in flexible spiro[5.5]undecane derivatives, variable temperature NMR can reveal the equilibrium between different diastereomeric conformers. mdpi.com

In the case of this compound, the chemical shifts and coupling constants of the protons on the ring, especially the proton at C-3, are sensitive to the orientation of the hydroxyl group (axial vs. equatorial). Analysis of these NMR parameters can provide information about the predominant conformation and the position of the conformational equilibrium.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Spiro[5.5]undecane Derivatives
Carbon AtomChemical Shift Range (ppm)Notes
Spiro (C6)30-40The chemical shift is sensitive to substitution on the rings.
C1, C1135-45Typically shielded compared to cyclohexane.
C2, C1020-30
C3, C925-35The presence of a substituent at C3 will significantly alter its chemical shift.
C4, C820-30
C5, C735-45Adjacent to the spiro center.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Influence of Ring Strain and Flexibility on Conformational Landscape

The conformational landscape of spiro[5.5]undecane is governed by a balance of factors, including steric interactions and inherent ring strain. masterorganicchemistry.com The two six-membered rings typically adopt chair conformations to minimize torsional strain. mdpi.com However, the spiro fusion introduces a degree of rigidity and can lead to conformational anchoring, where the flexibility of the rings is reduced. rsc.org

The presence of heteroatoms, such as oxygen in oxaspiro[5.5]undecane systems, can significantly influence conformational preferences through stereoelectronic effects like the anomeric effect. cdnsciencepub.com This effect can stabilize conformations where an electronegative substituent on a ring containing a heteroatom occupies an axial position.

The flexibility or rigidity of the spiro[5.5]undecane skeleton has a direct impact on the number of observable isomers and their NMR spectra. researchgate.net In highly flexible systems, rapid interconversion between conformers at room temperature leads to averaged NMR signals. In more rigid, anancomeric structures, where one conformation is strongly favored, distinct signals for axial and equatorial protons can be observed. The study of such systems provides valuable insights into the fundamental principles of stereochemistry and conformational analysis.

Anomeric and Exo-Anomeric Effects in Spiroketal Systems

While this compound is a carbocyclic system, the principles of anomeric and exo-anomeric effects, which are most pronounced in heteroatomic spirocycles like spiroketals, provide a crucial framework for understanding its conformational behavior. cdnsciencepub.comresearchgate.net The anomeric effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane ring to occupy an axial position, contrary to what would be predicted by steric hindrance alone. e-tarjome.com This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of a heteroatom in the ring and the antibonding orbital (σ*) of the C-substituent bond.

In analogous spiroketal systems such as 1,7-dioxaspiro[5.5]undecanes, these effects are significant in determining the most stable conformation. cdnsciencepub.comresearchgate.net The endo-anomeric effect involves the interaction of a lone pair on one of the ring oxygens with the C-O bond of the other ring, while the exo-anomeric effect pertains to the orientation of an external substituent on the anomeric carbon. The most stable conformation of 1,7-dioxaspiro[5.5]undecane is the one where both rings are in a chair conformation and both oxygens are axially disposed, a configuration that maximizes the stabilizing anomeric effects. e-tarjome.com

For instance, in 1,7-dioxaspiro[5.5]undecane, the conformation that benefits from two anomeric interactions is significantly more stable than other possible conformations. The table below, derived from computational studies on analogous heteroatomic spiro[5.5]undecane systems, illustrates the calculated Gibbs free energy differences between different conformations, highlighting the substantial stabilizing influence of the anomeric effect.

CompoundConformation A (Two Anomeric Effects)Conformation B (One Anomeric Effect)Conformation C (No Anomeric Effects)ΔG (A to B) (kcal/mol)ΔG (A to C) (kcal/mol)
1,7-dioxa-spiro[5.5]undecaneMost StableHigher EnergyHighest Energy3.748.17
1,7-dithia-spiro[5.5]undecaneMost StableHigher EnergyHighest Energy2.014.11
1,7-diselena-spiro[5.5]undecaneMost StableHigher EnergyHighest Energy1.472.51

In the case of this compound, while there are no ring heteroatoms to induce a classical anomeric effect, related stereoelectronic interactions, such as hyperconjugation involving the C-C bonds of the opposite ring and the C-O bond of the hydroxyl group, may still play a subtle role in influencing conformational preferences.

Conformational Preference of Substituents within the Spiro[5.5]undecane Motif

The conformational preference of the hydroxyl group at the 3-position of the spiro[5.5]undecane ring is primarily dictated by steric interactions. In a simple monosubstituted cyclohexane, a substituent generally prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions. The spiro[5.5]undecane framework introduces additional complexity due to the rigid spiro-fusion.

The two chair conformations of each ring in spiro[5.5]undecane are not energetically equivalent. The introduction of a substituent at the 3-position leads to four possible chair conformers: two with the substituent in an axial orientation and two with it in an equatorial orientation, relative to its own ring. The relative energies of these conformers will depend on the steric hindrance between the hydroxyl group and the hydrogen atoms on both rings.

An equatorial orientation of the hydroxyl group is generally expected to be more stable as it avoids the steric strain associated with 1,3-diaxial interactions with the axial hydrogens on the same ring at positions 1 and 5. Furthermore, the orientation of the substituent relative to the other ring is a key consideration. The spirocyclic nature of the molecule means that substituents can experience transannular steric interactions with the adjacent ring.

Computational Methods in Conformational Energy Landscape Mapping

Computational chemistry provides powerful tools for mapping the conformational energy landscape of complex molecules like this compound. scribd.com Techniques such as molecular mechanics, ab initio calculations, and Density Functional Theory (DFT) can be employed to calculate the energies of different conformers and the transition states that connect them.

A systematic conformational search can identify all low-energy minima on the potential energy surface. For each identified conformer, geometry optimization is performed to find the exact minimum energy structure. Subsequent frequency calculations can confirm that these are true minima (no imaginary frequencies) and provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

NBO analysis is a particularly useful computational method for dissecting the electronic interactions that contribute to conformational stability. e-tarjome.com It can quantify the energy of hyperconjugative interactions, such as those that underlie the anomeric effect, and provide insights into the electronic reasons for a particular conformational preference.

For analogous heteroatomic spiro[5.5]undecane systems, computational studies have successfully elucidated the factors governing their conformational preferences. e-tarjome.com For example, calculations on 1,7-dioxaspiro[5.5]undecane have shown that the conformation with two anomeric effects is more than 8 kcal/mol more stable in terms of Gibbs free energy than the conformation with no such effects. e-tarjome.com The table below presents a summary of the types of computational methods and their applications in the conformational analysis of spiro[5.5]undecane systems.

Computational MethodApplication in Conformational AnalysisExample from Spiro[5.5]undecane Analogues
Molecular Mechanics (e.g., MMFF)Initial conformational search and generation of starting geometries.Rapidly screening a large number of possible conformations to identify low-energy candidates for further analysis.
Density Functional Theory (DFT) (e.g., B3LYP)Accurate geometry optimization and energy calculation of conformers and transition states.Calculating the relative Gibbs free energies of different conformers of 1,7-dioxaspiro[5.5]undecane. e-tarjome.com
Ab initio methods (e.g., MP2, CCSD(T))High-accuracy single-point energy calculations for refining the energies of DFT-optimized geometries.Providing a benchmark for the accuracy of DFT calculations of conformational energies.
Natural Bond Orbital (NBO) AnalysisQuantifying stereoelectronic interactions like hyperconjugation and anomeric effects.Identifying and quantifying the stabilizing n -> σ* interactions responsible for the anomeric effect in spiroketals. e-tarjome.com

A comprehensive computational study of this compound would involve a similar multi-faceted approach to map its conformational energy landscape and provide a quantitative understanding of the factors that govern the orientation of its hydroxyl group.

Mechanistic Investigations and Methodological Innovations in Spiro 5.5 Undecane Synthesis

Detailed Reaction Mechanisms for Spirocenter Formation

The formation of the spiro[5.5]undecane core is often achieved through reactions that construct the quaternary carbon spirocenter. Among the most common methods is the double Michael addition, a type of conjugate addition reaction.

A prevalent strategy involves the reaction between a cyclic 1,3-dione, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a 1,5-diaryl-1,4-pentadien-3-one. researchgate.netdergipark.org.tr This process is typically catalyzed by a base or a Lewis acid. The mechanism proceeds in a sequential manner:

First Michael Addition: The enolate of the cyclic dione, formed under catalytic conditions, acts as a nucleophile and attacks one of the electrophilic double bonds of the pentadienone. This creates a new carbon-carbon bond and forms an intermediate enolate.

Intramolecular Cyclization (Second Michael Addition): The newly formed enolate then undergoes an intramolecular Michael addition, attacking the second double bond within the same molecule. This cyclization step forges the second carbocyclic ring and establishes the crucial quaternary spiro-carbon atom at the junction of the two rings. researchgate.net

Another powerful mechanistic pathway for constructing spirocyclic systems is the Knoevenagel/Michael/cyclization multicomponent domino reaction. nih.govmdpi.com A representative mechanism involves the reaction of isatin, malononitrile, and barbituric acid:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between isatin and malononitrile, forming an isatylidene–malononitrile intermediate. nih.govmdpi.com

Michael Addition: Barbituric acid then acts as a Michael donor, adding to the electron-deficient alkene of the intermediate. nih.gov

Cyclization and Tautomerization: The resulting intermediate undergoes a final intramolecular cyclization, followed by tautomerization, to yield the final spiro compound. nih.govmdpi.com This cascade efficiently builds complex molecular architectures from simple starting materials in a single pot.

Strategies for Regio- and Stereocontrol in Quaternary Spirocarbon Generation

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) during the formation of the quaternary spirocarbon is a paramount objective in modern synthesis. Several advanced strategies have been developed to address this challenge.

Catalyst-Controlled Asymmetric Synthesis: The use of chiral catalysts is a cornerstone of stereoselective spirocyclization. For instance, BINOL-derived chiral bifunctional sulfide catalysts have been employed in asymmetric bromolactonizations to produce chiral α-spiro-γ-lactones. nii.ac.jp In this system, the catalyst activates both the alkene substrate and the carboxylic acid moiety, organizing them within a chiral environment in the transition state to direct the stereoselective cyclization. nii.ac.jp Similarly, aminocatalysis has been used to facilitate oxa-Michael-Michael and Diels-Alder reactions that produce chiral spirooxindoles with high enantioselectivity. mdpi.com

Substrate-Controlled Synthesis: In this approach, existing stereocenters within the starting material are used to direct the stereochemical outcome of subsequent reactions. This strategy is particularly effective in the synthesis of complex polycyclic systems like bis-spiroketals. pitt.edu An existing, stereochemically defined alcohol can dictate the formation of multiple new stereocenters during the cyclization process, leading to a single diastereomer with a high degree of control. pitt.edu

Thermodynamic Control: Stereoselectivity can also be achieved by allowing the reaction to equilibrate to the most stable product isomer. This is effective when one stereoisomer is significantly lower in energy than all others. nih.govnih.gov In cases where potential products are energetically similar, this method is less effective unless coupled with other strategies, such as molecular tethering. nih.govresearchgate.net

Catalytic Systems and their Impact on Reaction Selectivity and Efficiency

The choice of catalyst is critical in the synthesis of spiro[5.5]undecane systems, profoundly influencing reaction rates, yields, and, most importantly, selectivity.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are effective catalysts for the double Michael addition reaction to form spiro[5.5]undecane-triones. researchgate.net They activate the dienone substrate, making it more electrophilic and facilitating the nucleophilic attack by the dione. While effective, traditional homogeneous Lewis acids can present environmental and workup challenges. researchgate.net

Organocatalysis: Organocatalysts have emerged as powerful tools for spirocyclization. Chiral secondary amines are used in aminocatalysis to form chiral spirooxindoles via iminium or enamine activation modes. mdpi.com Ionic liquids, such as 1-methylimidazolium chloride, have also been used as organocatalysts in multicomponent reactions, where they can stabilize polar transition states and activate reacting species. nih.govmdpi.com

Metal Catalysis: Rhenium-based catalysts, particularly Rhenium(VII) oxide (Re₂O₇), are exceptionally effective for the transposition of allylic alcohols and subsequent stereoselective dehydrative cyclizations to form spiroketals. researchgate.netorganic-chemistry.org Re₂O₇ is noted for its high activity and chemoselectivity at low temperatures. organic-chemistry.org Its dual catalytic function can facilitate both hydroxyl group transposition and acetal formation under mildly acidic conditions, enabling thermodynamically controlled stereochemical equilibration. researchgate.netorganic-chemistry.org

Biocatalysis: Enzymes are increasingly used as environmentally friendly and highly selective catalysts. For example, Candida antarctica lipase B (CAL-B) has been shown to catalyze cascade reactions involving aldol and Michael additions to synthesize complex spiro-oxazino derivatives. encyclopedia.pub

Catalyst TypeSpecific Catalyst Example(s)Reaction TypeImpact on Synthesis
Lewis AcidZnCl₂, AlCl₃, SnCl₄Double Michael AdditionAccelerates reaction by activating the electrophile. researchgate.net
OrganocatalystChiral Amines, Ionic LiquidsAsymmetric Michael Additions, Domino ReactionsEnables high enantioselectivity and facilitates multicomponent cascades. nih.govmdpi.com
Metal CatalystRhenium(VII) oxide (Re₂O₇)Dehydrative Cyclization, SpiroketalizationPromotes thermodynamic equilibration, leading to high stereocontrol. pitt.eduresearchgate.net
BiocatalystCandida antarctica lipase B (CAL-B)Aldol–Michael Addition CascadeProvides high selectivity under mild, environmentally benign conditions. encyclopedia.pub

Development of Tandem and Cascade Reactions for Spiro[5.5]undecane Construction

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.org These processes are valued for their atom economy and reduction of waste-generating purification steps. rsc.org

Double Michael Addition Cascade: The synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione from dimedone and a dienone is a classic example of a cascade cyclization, often referred to as a [5+1] double Michael addition. dergipark.org.tr This one-pot reaction rapidly constructs the spiro[5.5]undecane core.

Knoevenagel/Michael/Cyclization Domino Reaction: As previously described, the three-component reaction of isatins, malononitrile, and barbituric acids provides rapid access to complex spiroheterocycles. nih.govmdpi.com This process exemplifies a domino sequence where the product of one reaction becomes the substrate for the next. nih.gov

Sila-Stetter–Ketalization Cascade: A convergent approach to bis-spiroacetals has been developed using an N-heterocyclic carbene (NHC)-catalyzed sila-Stetter reaction. This reaction forms a 1,4-diketone, which, upon treatment with acid, undergoes a ketalization cascade to furnish the bis-spiroacetal framework in a one-pot operation. acs.org

These cascade strategies are powerful because a single, well-designed event can trigger a sequence of transformations that dramatically increases the structural complexity of the molecule. rsc.org

Novel Tethering Approaches for Remote Stereocenter Control in Bis-Spiroketal Synthesis

Controlling stereochemistry between distant centers in a molecule is a formidable synthetic challenge. In the synthesis of complex natural products containing bis-spiroketal motifs, such as the pinnatoxins and spirolides, novel tethering strategies have provided an elegant solution. pitt.edunih.gov

This approach involves temporarily connecting two parts of a precursor molecule with a "tether." This structural constraint reduces the conformational flexibility of the molecule and creates an energetic bias, favoring the formation of a single stereoisomer during a thermodynamically controlled cyclization. nih.govresearchgate.net

The strategy often employs a Re₂O₇ catalyst, which promotes both the dehydrative cyclization and the equilibration of stereoisomers. pitt.edunih.gov The tether ensures that the desired, thermodynamically favored product is significantly more stable than any other possible isomers. Once the bis-spiroketal core is formed with the correct stereochemistry, the tether can be removed. This method has proven highly effective for setting remote stereocenters and has enabled the first stereocontrolled synthesis of the spirolide bis-spiroketal, where a single stereoisomer was obtained in 96% yield. nih.gov The power of this methodology lies in its ability to use a single, pre-existing stereocenter to direct the formation of multiple new rings and stereocenters with exceptional control. pitt.edu

Structural Diversification and Heterocyclic Variants of Spiro 5.5 Undecane Systems

Carbocyclic and Heterocyclic Spiro[5.5]undecane Scaffolds

The versatility of the spiro[5.5]undecane skeleton allows for the incorporation of various heteroatoms, leading to a diverse range of carbocyclic and heterocyclic scaffolds. These modifications significantly influence the molecule's physical, chemical, and biological properties.

1,7-Dioxaspiro[5.5]undecane Derivatives

Among the oxygen-containing heterocyclic variants, 1,7-dioxaspiro[5.5]undecane derivatives are notable. These compounds are often found in nature, with some acting as pheromones. For instance, certain derivatives are components of the sex pheromone of the olive fruit fly, Bactrocera oleae. The synthesis of these spiroketals can be achieved through various methods, including the acid-catalyzed cyclization of appropriate dihydroxy ketones.

1,3-Dioxane, 1,3-Dithiane, and 1,3-Oxathiane Spiro[5.5]undecane Analogues

The introduction of two heteroatoms at the 1 and 3 positions of one of the cyclohexane (B81311) rings leads to another important class of spiro[5.5]undecane analogues.

1,3-Dioxane Analogues: These are typically synthesized by the condensation of a spiro[5.5]undecane-1,3-dione with an appropriate diol. The resulting spiro-1,3-dioxane can serve as a protecting group in multi-step syntheses.

1,3-Dithiane Analogues: The reaction of a spiro[5.5]undecane-1,3-dione with 1,3-propanedithiol yields the corresponding 1,3-dithiane spiro compound. The dithiane group is a versatile functional group that can be used to introduce further chemical modifications.

1,3-Oxathiane Analogues: These mixed heteroatomic systems can be prepared by reacting a suitable keto-thiol precursor with a carbonyl compound. They are of interest for their potential biological activities.

Diazaspiro[5.5]undecane and Azaspiro[5.5]undecane Systems

Nitrogen-containing spiro[5.5]undecane systems, such as diazaspiro[5.5]undecanes and azaspiro[5.5]undecanes, are of significant interest in medicinal chemistry due to their presence in various biologically active alkaloids. For example, the azaspiro[5.5]undecane core is a key structural feature of the histrionicotoxin family of alkaloids, which are known for their potent effects on ion channels. The synthesis of these nitrogen-containing spirocycles often involves complex multi-step sequences, including cyclization and rearrangement reactions.

Other Heteroatom-Containing Spiro[5.5]undecane Frameworks

Beyond oxygen and nitrogen, other heteroatoms can be incorporated into the spiro[5.5]undecane framework. For instance, sulfur-containing analogues, other than the dithianes mentioned above, have been synthesized and investigated. The introduction of different heteroatoms allows for the fine-tuning of the electronic and steric properties of the spirocyclic system, opening up possibilities for the development of new materials and therapeutic agents.

Synthetic Strategies for Functionalization and Derivatization

The utility of the spiro[5.5]undecane scaffold is greatly enhanced by the ability to introduce various functional groups at specific positions. The introduction of hydroxyl and carbonyl functionalities is particularly important for further chemical transformations and for modulating biological activity.

Introduction of Hydroxyl and Carbonyl Functionalities

A common and powerful method for the construction of the spiro[5.5]undecane ring system is the Robinson annulation . This reaction sequence typically involves a Michael addition followed by an intramolecular aldol condensation, and it is an effective way to introduce a carbonyl group, yielding a spiro[5.5]undecenone derivative.

The resulting α,β-unsaturated ketone can then be subjected to catalytic hydrogenation to afford the corresponding saturated spiro[5.5]undecanone. For example, the hydrogenation of a spiro[5.5]undec-7-en-9-one can yield the corresponding spiro[5.5]undecan-9-one.

The target compound, Spiro[5.5]undecan-3-ol , can be readily synthesized from its corresponding ketone, Spiro[5.5]undecan-3-one . This transformation is a standard reduction of a ketone to a secondary alcohol. Various reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) being a common and convenient choice. The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to the formation of either the axial or equatorial alcohol isomer.

Table 1: Synthesis of Heterocyclic Spiro[5.5]undecane Derivatives

Heterocyclic System Starting Materials Key Reaction
1,7-Dioxaspiro[5.5]undecane Dihydroxy ketone Acid-catalyzed cyclization
1,3-Dioxaspiro[5.5]undecane Spiro[5.5]undecane-1,3-dione, Diol Condensation
1,3-Dithiaspiro[5.5]undecane Spiro[5.5]undecane-1,3-dione, 1,3-Propanedithiol Thioacetalization
Azaspiro[5.5]undecane Complex nitrogen-containing precursors Multi-step synthesis involving cyclizations

Table 2: Functionalization of the Spiro[5.5]undecane Scaffold

Target Functionality Synthetic Strategy Key Intermediate
Carbonyl (Ketone) Robinson Annulation Spiro[5.5]undecenone
Hydroxyl (Alcohol) Reduction of Ketone Spiro[5.5]undecanone

Alkyl and Aryl Substitution Patterns on the Spiro[5.5]undecane Core

The strategic placement of alkyl and aryl substituents on the spiro[5.5]undecane framework is a key strategy for modulating the physicochemical and pharmacological properties of these compounds. Researchers have developed various synthetic methodologies to introduce a diverse range of functional groups at specific positions of the spirocyclic core, leading to the creation of novel derivatives with potential applications in medicinal chemistry and materials science.

A prevalent method for synthesizing substituted spiro[5.5]undecanes involves the Michael reaction. One notable one-pot synthesis utilizes the reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones in the presence of a Lewis acid catalyst. banglajol.inforesearchgate.net This approach facilitates the formation of 3,3-dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones. The reaction proceeds through an initial Michael 1:1 adduct which then undergoes cyclization to form the spiro[5.5]undecane skeleton. banglajol.info This methodology allows for functionalization with dimethyl groups at the 3-position and various aryl groups at the 7- and 11-positions. banglajol.inforesearchgate.net

Examples of aryl substitutions achieved through this method include phenyl, 2-chlorophenyl, and 2-methoxyphenyl groups. banglajol.info Further research has expanded this to include 4-fluorophenyl substituents, demonstrating the versatility of this synthetic route for introducing different aryl moieties. researchgate.net The resulting compounds are highly functionalized spiro[5.5]undecane systems with multiple keto groups, which can serve as handles for further chemical transformations.

Beyond this specific synthetic route, the broader patent literature reveals a wide array of potential alkyl and aryl substitution patterns on the spiro[5.5]undecane core, particularly in the context of developing compounds with affinity for opioid receptors. google.com These substitutions are not limited to specific positions and can be chiral or achiral depending on the substitution pattern. google.com Preferred aryl substituents mentioned include unsubstituted or monosubstituted phenyl groups (with fluorine, chlorine, cyano, or methyl groups) and thienyl groups. google.com For alkyl substitutions, ethyl, n-propyl, and n-butyl groups are noted as preferred, which can be further substituted with methoxy, hydroxyl, or ethoxy groups. google.com

The following table summarizes the specific examples of alkyl and aryl substituted spiro[5.5]undecane derivatives identified in the research literature.

Compound NameSubstituent(s)Position(s)Synthetic Method
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trioneDimethyl, Diphenyl3, 7, 11Michael Reaction
3,3-Dimethyl-7,11-bis(2-chlorophenyl)-spiro[5.5]undecane-1,5,9-trioneDimethyl, Di(2-chlorophenyl)3, 7, 11Michael Reaction
3,3-Dimethyl-7,11-bis(2-methoxyphenyl)-spiro[5.5]undecane-1,5,9-trioneDimethyl, Di(2-methoxyphenyl)3, 7, 11Michael Reaction
7,11-Bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneDimethyl, Di(4-fluorophenyl)3, 7, 11Microwave-induced Michael Reaction

Computational Chemistry and Theoretical Modeling of Spiro 5.5 Undecan 3 Ol

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and intrinsic stability of Spiro[5.5]undecan-3-ol. Methods like Density Functional Theory (DFT) and ab initio molecular orbital theory are employed to model the molecule's behavior at the atomic level. e-tarjome.com These calculations can elucidate the stability of different stereoisomers and conformers by determining their relative energies.

For this compound, the orientation of the hydroxyl group (axial vs. equatorial) and the chair-chair conformations of the two cyclohexane (B81311) rings are critical determinants of stability. QM calculations can precisely quantify the Gibbs free energy differences between these forms. For instance, calculations on analogous spiro[5.5]undecane systems have shown that stereoelectronic effects, such as the anomeric effect in heteroatom-containing rings, significantly influence conformational preference. e-tarjome.com In this compound, hyperconjugative interactions involving the oxygen lone pairs and anti-bonding orbitals of adjacent C-C or C-H bonds would be key factors governing stability.

Natural Bond Orbital (NBO) analysis, a common QM-based technique, can be used to investigate these donor-acceptor interactions. e-tarjome.com By quantifying the stabilization energies associated with these orbital interactions, researchers can gain a detailed understanding of the electronic factors that favor one conformation over another.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Gibbs Free Energy (ΔG, kcal/mol)Key Dihedral Angle (°)
Equatorial-OH (Chair-Chair)B3LYP/6-311+G(d,p)0.00 (Reference)178.5 (H-O-C3-C4)
Axial-OH (Chair-Chair)B3LYP/6-311+G(d,p)+1.2565.2 (H-O-C3-C4)
Equatorial-OH (Twist-Boat)B3LYP/6-311+G(d,p)+5.80-160.1 (H-O-C3-C4)

Molecular Dynamics Simulations for Conformational Behavior

While QM calculations provide a static picture of molecular stability, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape in different environments, such as various solvents or temperatures. mdpi.com

An MD simulation of this compound would reveal the flexibility of the spirocyclic system, including the rates of ring-flipping and the rotational freedom of the hydroxyl group. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or how it behaves in solution. For example, simulations can track the root-mean-square deviation (RMSD) of atomic positions to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

By analyzing the simulation trajectory, one can map the potential energy surface and identify the most populated conformational states and the energy barriers between them. This information is vital for rationalizing the outcomes of chemical reactions and for designing molecules with specific predefined shapes. mdpi.com

Illustrative Data Table: Conformational Population Analysis from MD Simulation

Conformational StateSolventPopulation (%) at 298 KAverage Lifetime (ps)
Equatorial-OHWater78550
Axial-OHWater22150
Equatorial-OHToluene85720
Axial-OHToluene15130

Prediction of Regio- and Stereoselectivity in Spiro[5.5]undecane Reactions

Computational chemistry is an invaluable tool for predicting the outcome of chemical reactions involving the spiro[5.5]undecane framework. rsc.org For reactions involving this compound, such as oxidation, esterification, or substitution, computational models can predict which stereoisomer will be the major product. This is typically achieved by calculating the energy profiles of competing reaction pathways.

The Curtin–Hammett principle relates the product ratio to the difference in the Gibbs free energy of the transition states leading to those products. rsc.org By locating the transition state structures and calculating their energies using QM methods, chemists can predict the regio- and stereoselectivity with high accuracy. For example, in the epoxidation of a related spiro[5.5]undecene precursor, calculations could determine whether the attack of the oxidizing agent is more favorable from the axial or equatorial face of the double bond, thus predicting the stereochemistry of the resulting epoxide that could lead to this compound upon ring opening.

These predictive capabilities accelerate the development of synthetic routes by minimizing the trial-and-error experimentation required to achieve the desired product. rsc.org

Applications of Computational Chemistry in Scaffold Design and Chemical Space Exploration

The spiro[5.5]undecane skeleton is considered a privileged scaffold in drug discovery due to its rigid, three-dimensional nature, which allows for precise orientation of functional groups into chemical space. researchgate.net Computational methods are central to leveraging this scaffold for the design of new therapeutic agents. nih.govsemanticscholar.org

Starting with the core structure of this compound, computational tools can be used to explore a vast "chemical space" of potential derivatives. nih.gov This is done through techniques like virtual screening and library enumeration, where thousands or millions of virtual compounds are created by adding different functional groups to the scaffold. These virtual libraries can then be screened in silico for desirable properties, such as binding affinity to a specific protein target, using molecular docking simulations. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of spiro[5.5]undecane derivatives with their biological activity. These models help in identifying the key molecular properties that drive activity and guide the design of more potent and selective compounds. This computational approach streamlines the drug discovery process, making it more efficient and cost-effective. nih.gov

Spiro 5.5 Undecan 3 Ol As a Chemical Scaffold and Its Relevance in Natural Products

Spiro[5.5]undecane Motif in Natural Products

The spiro[5.5]undecane structure is present in numerous phytochemicals, including terpenoids and alkaloids. This recurring motif in nature highlights its evolutionary selection as a stable and functionally relevant chemical scaffold.

Isolation and Characterization of Spiro[5.5]undecane-Containing Natural Products (e.g., Elatol (B1200643), β-Chamigrene, Selaginedorffones)

The chamigrene family of sesquiterpenes represents a major class of natural products featuring the spiro[5.5]undecane core. These compounds have been isolated from various marine and terrestrial sources and are often halogenated.

Elatol : This halogenated sesquiterpene is a prominent secondary metabolite isolated from several species of red seaweed, particularly of the Laurencia genus (L. obtusa, L. dendroidea, L. microcladia). The isolation process typically involves exhaustive extraction of the dried algal material with organic solvents like hexane (B92381) or dichloromethane. Purification of the crude extract is then achieved using chromatographic techniques, such as thin-layer chromatography (TLC), to yield the pure compound. The complex structure of elatol, which includes a spiro[5.5]undecane-3-ol core, is characterized and confirmed using spectroscopic methods, primarily nuclear magnetic resonance (NMR). Despite its interesting biological activities, the first total synthesis of elatol was not reported until over three decades after its initial isolation.

β-Chamigrene : As a member of the chamigrene family, β-chamigrene is a sesquiterpene with a spiro[5.5]undecane carbon framework. These terpenes have been isolated from both marine organisms and terrestrial plants. The synthesis of β-chamigrene poses the challenge of constructing two quaternary carbon centers, one of which is the spirocenter. Various synthetic strategies have been developed to address this, often involving a Diels-Alder reaction to form the spirocyclic ketone intermediate, which is then further functionalized to yield the final product.

Selaginedorffones : The genus Selaginella, including the species Selaginella doederleinii, is a rich source of diverse natural products, which are used in traditional medicine. Phytochemical studies of this genus have led to the isolation of numerous compounds, predominantly flavonoids, biflavonoids, and lignans. However, detailed scientific literature on the isolation and characterization of spiro[5.5]undecane-containing compounds, such as Selaginedorffones, from this genus is not extensively available in current chemical databases.

Compound NameNatural Source (Genus)Core Chemical ScaffoldIsolation Method Highlight
ElatolLaurencia (Red Algae)Halogenated Spiro[5.5]undecaneSolvent Extraction followed by Chromatography
β-ChamigreneMarine and Terrestrial OrganismsSpiro[5.5]undecaneSolvent Extraction and Purification

Biosynthetic Pathways Leading to Spiro[5.5]undecane Natural Products

The biosynthesis of sesquiterpenes, including those with a spiro[5.5]undecane skeleton like the chamigrenes, originates from the precursor molecule farnesyl pyrophosphate (FPP). In the second step of sesquiterpene biosynthesis, FPP is cyclized by enzymes known as sesquiterpene synthases (STSs). The formation of the spiro[5.5]undecane core is believed to proceed through a series of carbocationic intermediates and rearrangements following the initial enzymatic cyclization of FPP. This complex cascade results in the formation of the characteristic spirocyclic structure of the chamigrene family.

Spiro[5.5]undecane Scaffolds in Synthetic Methodology

The unique and rigid three-dimensional structure of the spiro[5.5]undecane core makes it an attractive building block in synthetic organic chemistry. Its utility ranges from a starting point for complex molecules to a core for creating large libraries of compounds for drug discovery.

Utility as Building Blocks for Complex Molecular Architectures

The spiro[5.5]undecane scaffold serves as a foundational element for constructing intricate and architecturally complex molecules. Its inherent rigidity and defined spatial arrangement of substituents make it an excellent starting point for total synthesis and the development of new chemical entities. Synthetic chemists leverage this pre-organized framework to reduce the conformational flexibility of target molecules, which can be advantageous in designing compounds with specific biological activities, such as drug candidates. The synthesis of new spiro[5.5]undecane-1,5,9-trione derivatives, for example, highlights their emerging role as frameworks for potential anticancer agents.

Development of Compound Libraries Based on Spiro[5.5]undecane Cores

The concept of Diversity-Oriented Synthesis (DOS) aims to create collections (libraries) of structurally diverse small molecules to explore large areas of chemical space for biological screening. Natural product structures are a key source of inspiration for DOS because they represent pre-validated, biologically relevant scaffolds. The spiro[5.5]undecane motif, as a recurring feature in natural products, is an ideal core for such libraries. By using the spiro[5.5]undecane skeleton as a central scaffold, chemists can systematically introduce a variety of functional groups and stereochemical arrangements. This approach allows for the efficient generation of a large number of distinct compounds, increasing the probability of discovering novel molecules with desired biological functions for applications in medicine and chemical genetics.

Integration into Macrocyclic and Polycyclic Systems

The spiro[5.5]undecane unit can be incorporated into even larger and more complex molecular systems, such as macrocycles and polycycles. Assembling these architecturally complex spirocycles is a significant area of research relevant to diversity-oriented synthesis. Methodologies like ring-closing metathesis (RCM) have been successfully employed to integrate spiro-cores into larger ring systems. For instance, researchers have developed protocols to synthesize diindole-based hybrid macrocycles and other structurally intricate spiro-polyquinanes using an allylation-RCM sequence. This demonstrates the feasibility of using the spiro[5.5]undecane framework as a key structural element in the construction of sophisticated macrocyclic and polycyclic architectures.

Advanced Analytical Techniques for Structural Characterization of Spiro 5.5 Undecan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of Spiro[5.5]undecan-3-ol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the complete assignment of the molecule's structure. High-resolution 1D and 2D NMR techniques, including COSY, HSQC, and HMBC, are employed to establish connectivity and stereochemical relationships. researchgate.net

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aliphatic region, corresponding to the methylene (B1212753) protons of the two cyclohexane (B81311) rings. The proton attached to the carbon bearing the hydroxyl group (H-3) would appear as a distinct multiplet, shifted downfield due to the deshielding effect of the oxygen atom. By analogy with cyclohexanol, this proton (H-1 in cyclohexanol) typically resonates around 3.6 ppm. chemicalbook.com The signal for the hydroxyl proton itself is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. The remaining methylene protons of the spirocyclic system would produce a series of overlapping multiplets in the approximate range of 1.0 to 2.0 ppm. chemicalbook.comstackexchange.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon atom bonded to the hydroxyl group (C-3) is the most deshielded of the spiroalkane carbons, expected to resonate in the range of 65-75 ppm. The spiro carbon (C-6), being a quaternary center, would show a characteristic chemical shift around 30-40 ppm. The other methylene carbons of the two rings would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on cyclohexanol and spiro[5.5]undecane analogs)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~3.6 (multiplet)-
OHVariable (broad singlet)-
Other CH₂~1.0 - 2.0 (overlapping multiplets)-
C-3-~65 - 75
C-6 (spiro)-~30 - 40
Other CH₂-~20 - 35

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₂₀O, giving it a molecular weight of 168.28 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at m/z 168.

The fragmentation of this compound is predicted to follow pathways characteristic of cyclic alcohols and spiroalkanes. Two primary fragmentation routes for the alcohol functionality are alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this could lead to the formation of resonance-stabilized oxonium ions.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to a significant peak at m/z 150 (M-18). libretexts.org For cyclohexanol, a prominent peak at m/z 82, corresponding to the loss of water, is observed. thestudentroom.co.uk

Fragmentation of the spiro[5.5]undecane skeleton itself involves ring cleavage. The mass spectrum of the parent spiro[5.5]undecane shows a characteristic pattern of fragment ions corresponding to the loss of ethylene (C₂H₄) and other small alkyl fragments from the cyclohexane rings. nist.gov For instance, the dissociation of 1,7-dioxaspiro[5.5]undecane under EI involves the cleavage of C-O and C-C bonds, leading to the formation of tetrahydropyran-related ions. aip.org A similar complex fragmentation involving ring opening and rearrangements would be expected for this compound.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/zIdentityFragmentation Pathway
168[C₁₁H₂₀O]⁺Molecular Ion (M⁺)
150[C₁₁H₁₈]⁺Dehydration ([M-H₂O]⁺)
VariousVariousAlpha-cleavage and ring fragmentation

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation and, for chiral molecules, its absolute configuration. For a crystalline sample of this compound, this technique can precisely measure bond lengths, bond angles, and torsional angles.

Studies on various spiro[5.5]undecane derivatives have consistently shown that the two six-membered rings adopt chair conformations. researchgate.net It is therefore highly probable that both cyclohexane rings in this compound also exist in stable chair conformations in the crystal lattice. The hydroxyl group at the C-3 position can exist in either an axial or equatorial orientation. The preferred conformation will be the one that minimizes steric strain, which is typically the equatorial position for a substituent on a cyclohexane ring.

Since the C-3 carbon is a stereocenter, this compound exists as a pair of enantiomers, (R)-Spiro[5.5]undecan-3-ol and (S)-Spiro[5.5]undecan-3-ol. X-ray crystallography of a single enantiomer allows for the determination of the absolute configuration by analyzing the anomalous dispersion of the X-rays. This provides an unambiguous assignment of the R or S configuration. acs.org If the crystal is racemic, it will belong to a centrosymmetric space group containing both enantiomers. researchgate.net

Infrared (IR) and Electronic Circular Dichroism (ECD) Spectroscopy for Functional Group and Chiral Information

Infrared (IR) Spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its alcohol and alkane moieties.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.orgpressbooks.pub

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane rings. pressbooks.pub

C-O Stretch: A strong absorption in the fingerprint region, typically between 1050-1260 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol. scribd.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity/Shape
O-H (alcohol)3200 - 3600Strong, Broad
C-H (alkane)2850 - 2960Strong, Sharp
C-O (alcohol)1050 - 1260Strong

Electronic Circular Dichroism (ECD) Spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. Since this compound is chiral, its enantiomers will produce mirror-image ECD spectra. encyclopedia.pub While the spiroalkanol framework itself lacks strong chromophores in the near-UV region, ECD can still be a powerful tool, particularly through derivatization.

To facilitate analysis, the hydroxyl group can be derivatized with a chromophoric group (e.g., benzoate). The resulting ester will exhibit characteristic Cotton effects in the ECD spectrum. The sign of these Cotton effects can then be correlated with the absolute configuration at the C-3 stereocenter. encyclopedia.pub Furthermore, modern computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration. frontiersin.orgnih.gov By comparing the experimentally measured ECD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of this compound can be confidently assigned. acs.org

Q & A

What are the common synthetic routes for Spiro[5.5]undecan-3-ol derivatives, and how do reaction conditions influence stereoselectivity?

This compound derivatives are typically synthesized via enantioselective methods involving boron enolate aldol reactions. For example, solid-phase synthesis employs asymmetric aldol reactions with polymer-bound enolates, achieving high stereoselectivity (up to 12 steps) through controlled reaction temperatures (–78°C to 0°C) and chiral auxiliaries like (–)-Ipc₂BOTf . Variations in solvent systems (e.g., CH₂Cl₂, THF) and protecting groups (e.g., TBSCl) significantly impact stereochemical outcomes. Post-reduction steps (e.g., DDQ oxidation, TBAF deprotection) further refine product purity .

Which spectroscopic and crystallographic methods are most effective for confirming the spirocyclic structure of this compound?

X-ray diffraction (XRD) is the gold standard for unambiguous structural elucidation, as demonstrated for spiro[5.5]undecane derivatives isolated from marine algae . High-resolution NMR (¹H, ¹³C) is critical for assigning stereocenters and verifying spirojunction connectivity. For instance, coupling constants in ¹H-NMR (e.g., δ 3.5–5.0 ppm for oxygens) and DEPT/HSQC experiments resolve overlapping signals in complex spectra . GC-MS and HR-MS further validate molecular formulae and fragmentation patterns .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Discrepancies in bioactivity (e.g., anti-inflammatory IC₅₀ values) may arise from variations in assay protocols or compound purity. Standardization is key:

  • Use consistent enzyme sources (e.g., recombinant 5-lipoxygenase vs. crude extracts).
  • Validate selectivity indices (e.g., COX-2/COX-1 ratios) with dose-response curves .
  • Cross-reference molecular docking results (e.g., binding affinities calculated via AutoDock Vina) with experimental IC₅₀ to confirm mechanistic hypotheses .
  • Replicate studies using orthogonal assays (e.g., DPPH radical scavenging alongside cell-based inflammation models) .

What strategies are recommended for designing enantioselective syntheses of this compound analogs with high stereochemical purity?

  • Chiral Pool Synthesis : Start from enantiopure precursors (e.g., menthol derivatives) to bias spirocycle formation .
  • Catalytic Asymmetric Reactions : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) in key steps like aldol additions or ketalizations .
  • Dynamic Kinetic Resolution : Utilize racemic intermediates that equilibrate under reaction conditions, favoring a single enantiomer .
  • Solid-Phase Synthesis : Immobilize intermediates on resins to enforce spatial control during cyclization .

How should one approach the statistical analysis of bioassay data for this compound derivatives to ensure reproducibility?

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism) .
  • Error Propagation : Report IC₅₀ values with 95% confidence intervals and validate via bootstrap resampling .
  • Multivariate Analysis : Apply PCA or clustering to identify outliers in high-throughput screening datasets .
  • Reproducibility Checks : Include internal controls (e.g., α-tocopherol for antioxidant assays) across experimental batches .

What are the key considerations in crystallizing this compound derivatives for X-ray diffraction studies?

  • Solvent Selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow nucleation and improve crystal quality .
  • Temperature Gradients : Gradual cooling (e.g., 4°C/day) minimizes defects in the crystal lattice .
  • Chiral Purity : Ensure enantiomeric excess (>99%) to avoid twinning in non-centrosymmetric space groups .
  • Data Collection : Optimize resolution (≤1.0 Å) and redundancy (>98%) for reliable refinement of spirocyclic torsion angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.